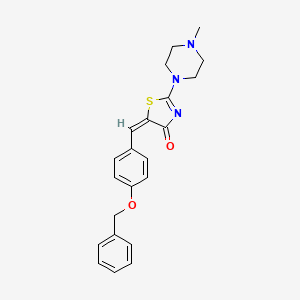

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

(E)-5-(4-(Benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazolone derivative characterized by an (E)-configured benzylidene moiety substituted with a benzyloxy group at the para position and a 4-methylpiperazine group at the thiazole ring’s 2-position. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial, anticancer, and enzyme inhibition applications .

Properties

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-19(10-8-17)27-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWRRUUISSOMOX-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

Introduction of the Benzyloxybenzylidene Group: The benzyloxybenzylidene moiety can be introduced via a condensation reaction between the thiazolone core and a benzyloxybenzaldehyde derivative in the presence of a base.

Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the thiazolone core with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formation of the Thiazolone Core

Cyclization of thiobenzamide and α-haloketones under basic conditions forms the thiazol-4(5H)-one scaffold. For example, thiobenzamide and bromoacetic acid cyclize in ethyl acetate to yield the hydrobromide intermediate, which is deprotonated to form the thiazolone .

Substitution of the Piperazinyl Group

The methylpiperazine group is introduced via nucleophilic substitution. Studies on related compounds use coupling agents (e.g., HCTU, HOBt) with DIPEA in polar aprotic solvents like DCM .

Chemical Reactivity

The compound undergoes diverse reactions due to its heterocyclic structure and functional groups:

Oxidative Reactions

-

Sulfur Oxidation: Thiazolones can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Aromatic Oxidation: The benzyloxy group may undergo oxidation to form quinones or phenolic derivatives.

Reduction Reactions

-

Double-Bond Reduction: The benzylidene double bond can be hydrogenated using catalysts like palladium on carbon or sodium borohydride.

-

Thiazolone Ring Reduction: Lithium aluminum hydride may reduce the thiazolone to its dihydro form.

Substitution Reactions

-

Piperazine Modification: The 4-methylpiperazine can undergo nucleophilic substitution with amines or thiols under acidic or basic conditions.

-

Thiazolone Substitution: Substitution at position 5 is possible via SNAr mechanisms, though less common due to steric hindrance .

Tyrosinase Inhibition Kinetics

Related thiazol-4(5H)-one derivatives exhibit competitive or mixed-type inhibition of tyrosinase. For example:

| Compound | Inhibition Type | IC₅₀ (vs. Kojic Acid) |

|---|---|---|

| 2 | Competitive | 189-fold more potent |

| 3 | Mixed | Comparable to kojic acid |

Data adapted from mushroom tyrosinase studies .

Pharmacokinetic Parameters

Pharmacokinetic properties of analogous compounds include:

| Parameter | Value Range |

|---|---|

| Topological Polar Surface Area (TPSA) | 62–87.7 Ų |

| Number of Rotatable Bonds (n-ROTB) | 8–9 |

| % Absorption (% ABS) | 78.7–87.6 |

Derived from Molinspiration calculations .

Analytical Confirmation

-

NMR Spectroscopy: Stereochemistry is confirmed via C NMR coupling constants (e.g., ) .

-

Mass Spectrometry: Molecular ion peaks (e.g., m/z 443.3) validate structural integrity .

Comparison with Similar Compounds

| Feature | Current Compound | Analogous Thiazolones |

|---|---|---|

| Core Structure | Thiazol-4(5H)-one | Thiazolidinone, benzofuran hybrids |

| Biological Activity | Tyrosinase inhibition, antioxidant potential | PARP inhibition, antimicrobial effects |

| Synthesis Complexity | Multi-step (cyclization, condensation, substitution) | Varies (e.g., direct condensation for simpler derivatives) |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one exhibit significant anticancer activity. For instance, derivatives with thiazole structures have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in tumors with BRCA mutations .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against tyrosinase, which is crucial in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and are also explored for their antioxidant properties . Studies have shown that modifications to the thiazole ring can enhance inhibitory activity against tyrosinase, making this compound a candidate for further development in dermatological applications.

Study on Anticancer Activity

A study published in Nature Reviews Cancer highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly increased cytotoxicity against breast cancer cells, suggesting that this compound could be a lead compound for further investigation .

Tyrosinase Inhibition Study

In a comparative study of tyrosinase inhibitors, this compound was evaluated alongside known inhibitors like kojic acid. The findings demonstrated that this compound exhibited comparable or superior inhibitory effects under specific conditions, indicating its potential use in skin-whitening formulations .

Mechanism of Action

The mechanism of action of (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolone derivatives with substituted benzylidene and heterocyclic amine groups have been extensively studied. Below is a comparative analysis of key analogs, focusing on structural features, synthetic methods, and biological activities.

Structural Modifications and Activity Trends

Benzylidene Substituents :

- Electron-withdrawing groups (e.g., nitro in 8d, chloro in 6g) enhance antibacterial and antifungal activity by increasing electrophilicity . The target compound’s benzyloxy group (electron-donating) may reduce electrophilicity but improve pharmacokinetic properties like half-life .

- Halogenated derivatives (e.g., 6b, 6c) show superior antitubercular activity, with 4-fluorobenzylidene (6c) achieving MIC50 = 6.25 μg/mL against M. tuberculosis .

- Thiazole Ring Substituents: Piperazine derivatives (e.g., target compound, ) exhibit conformational flexibility, aiding interactions with bacterial efflux pumps or enzymes . Nitrophenylamino groups (e.g., 6f) correlate with fungicidal activity (MFC/MIC ratio ≤ 4), likely due to nitro group redox activity .

Key Research Findings

Piperazine Role : Piperazine derivatives enhance solubility and target binding. For example, 5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one stabilizes efflux pump conformations, potentiating doxycycline activity 16-fold .

E/Z Isomerism : The (E)-configuration in the target compound may offer metabolic stability over (Z)-isomers, which are prone to photoisomerization .

Antifungal Superiority: Thiazolones with nitrophenylamino groups (e.g., 6f) outperform ketoconazole by 250-fold, highlighting the nitro group’s importance .

Biological Activity

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The thiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The compound features a thiazole core substituted with a benzyloxy group and a piperazine moiety, which may contribute to its biological efficacy. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. In particular, it has shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated using the MTT assay, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.26 |

| HepG2 | 8.40 |

These values indicate that the compound exhibits potent antiproliferative activity compared to standard drugs such as Staurosporine, which has IC50 values of 6.77 µM for MCF-7 and 8.4 µM for HepG2 cells .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and proliferation. The compound's ability to induce apoptosis in cancer cells was also noted, suggesting that it may trigger programmed cell death through intrinsic pathways .

VEGFR-2 Kinase Inhibition

The compound's potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis, was assessed. The results indicated an IC50 of 0.15 µM for this compound, demonstrating significant inhibitory activity compared to Sorafenib (IC50 = 0.059 µM) . This suggests that this compound may effectively impede tumor growth by disrupting angiogenesis.

Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have been reported to exhibit various other pharmacological activities:

- Antioxidant Activity : Thiazole compounds often demonstrate antioxidant properties through metal chelation and free radical scavenging mechanisms.

- Anti-inflammatory Effects : Some derivatives have shown efficacy in reducing inflammation markers in vitro.

- Antimicrobial Properties : Thiazole derivatives are also being explored for their potential against bacterial and fungal pathogens .

Case Studies

A series of studies have highlighted the biological relevance of thiazole derivatives similar to this compound:

- Study on Thiazole Derivatives : A study synthesized several thiazole derivatives and evaluated their anticancer effects, reporting that modifications on the thiazole ring significantly influenced their biological activity .

- Mechanistic Insights : Another research focused on elucidating the mechanism behind the anticancer effects of thiazole derivatives, emphasizing their role in cell cycle arrest and apoptosis induction in various cancer models .

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.